Cas no 2680760-62-5 (benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate)

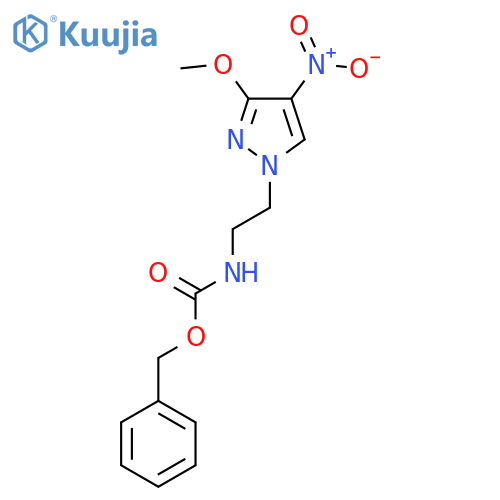

2680760-62-5 structure

商品名:benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28293873

- 2680760-62-5

- benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate

- benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate

-

- インチ: 1S/C14H16N4O5/c1-22-13-12(18(20)21)9-17(16-13)8-7-15-14(19)23-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,19)

- InChIKey: TXWCVGLSVYYQHA-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCN1C=C(C(=N1)OC)[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 320.11206962g/mol

- どういたいしつりょう: 320.11206962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 111Ų

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28293873-2.5g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28293873-0.25g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28293873-5.0g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28293873-0.05g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28293873-0.1g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28293873-5g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28293873-0.5g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28293873-1.0g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28293873-10.0g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28293873-10g |

benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate |

2680760-62-5 | 10g |

$5221.0 | 2023-09-08 |

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2680760-62-5 (benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬